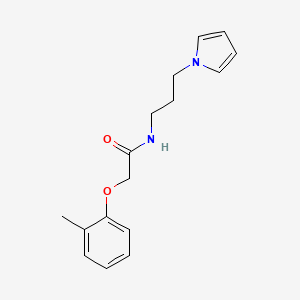

N-(3-(1H-pyrrol-1-yl)propyl)-2-(o-tolyloxy)acetamide

説明

N-(3-(1H-Pyrrol-1-yl)propyl)-2-(o-tolyloxy)acetamide is an acetamide derivative featuring a pyrrole-substituted propylamine chain and an ortho-methylphenoxy (o-tolyloxy) moiety. The pyrrole group may enhance lipophilicity and π-π stacking interactions, while the o-tolyloxy substituent could influence steric and electronic properties at binding sites .

特性

IUPAC Name |

2-(2-methylphenoxy)-N-(3-pyrrol-1-ylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-14-7-2-3-8-15(14)20-13-16(19)17-9-6-12-18-10-4-5-11-18/h2-5,7-8,10-11H,6,9,12-13H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGJBOXEALFEBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCCCN2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-2-(o-tolyloxy)acetamide typically involves the following steps:

Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Attachment of the propyl chain: The pyrrole ring is then alkylated using a suitable propyl halide under basic conditions.

Introduction of the o-tolyloxy group: This step involves the reaction of o-tolyl alcohol with an appropriate acylating agent to form the o-tolyloxy moiety.

Formation of the acetamide: Finally, the acetamide group is introduced through the reaction of the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of N-(3-(1H-pyrrol-1-yl)propyl)-2-(o-tolyloxy)acetamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

N-(3-(1H-pyrrol-1-yl)propyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as alcohols or amines.

Substitution: Substituted products depending on the nucleophile used.

科学的研究の応用

N-(3-(1H-pyrrol-1-yl)propyl)-2-(o-tolyloxy)acetamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials or as an intermediate in the production of specialty chemicals.

作用機序

The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Compound DDU86439: N-(3-(Dimethylamino)propyl)-2-(3-(3-Fluorophenyl)-1H-Indazol-1-yl)acetamide

- Structure: Features a dimethylaminopropyl chain and a fluorophenyl-indazolyl acetamide backbone.

- Activity: Inhibits Trypanosoma brucei TRYS (EC50 = 6.9 ± 0.2 µM) and recombinant TRYS (IC50 = 0.045 µM) .

- Comparison: The dimethylamino group in DDU86439 enhances basicity and solubility compared to the pyrrole group in the target compound.

Example 121 (Patent EP 2 903 618 B1): 2-(3-(4-((1H-Indazol-5-yl)Amino)-6-(1,4-Diazepan-1-yl)Pyrimidin-2-yl)Phenoxy)-N-Isopropylacetamide

- Structure : Combines an isopropyl acetamide core with a diazepane-pyrimidine-indazolyl pharmacophore.

- Synthesis : Utilizes multi-step coupling reactions, emphasizing modular design for kinase inhibition .

- Comparison :

- The diazepane and pyrimidine groups introduce conformational flexibility and metal-binding capacity absent in the target compound.

- The isopropyl group may reduce metabolic stability compared to the pyrrole-propyl chain.

N-(Aminothioxomethyl)-5-Oxo-1-Propyl-2-Pyrrolidineacetamide (EC 936751-11-0)

- Structure : Pyrrolidineacetamide core with a thioxomethylamine substituent.

- The pyrrolidine ring may confer rigidity compared to the linear pyrrole-propyl chain.

BT-O2D: Degrader with Pyrrolo-Pyridinyl Acetamide Moiety

- Structure : Includes a spiroimidazolidine core and fluorobenzyl groups.

- Application : Targets p300 for degradation in oncology .

- The spirocyclic system increases structural complexity and target selectivity.

Structural and Functional Data Table

Key Research Findings

- Substituent Impact: Aromatic Groups: Fluorinated aryl groups (e.g., in DDU86439) enhance potency but may increase toxicity. The o-tolyloxy group balances steric bulk and hydrophobicity . Amine Chains: Pyrrole-propyl chains (target compound) vs. dimethylaminopropyl (DDU86439) influence solubility and off-target interactions .

- Synthetic Accessibility : Modular acetamide backbones (e.g., Example 121) allow rapid diversification, though pyrrole incorporation may require specialized coupling reagents .

生物活性

N-(3-(1H-pyrrol-1-yl)propyl)-2-(o-tolyloxy)acetamide, also known by its CAS number 1226448-23-2, is an organic compound that has garnered interest in scientific research due to its potential biological activities. This compound features a pyrrole ring, a propyl chain, and an o-tolyloxy group, which contribute to its unique properties and possible therapeutic applications.

Chemical Structure and Properties

The molecular structure of N-(3-(1H-pyrrol-1-yl)propyl)-2-(o-tolyloxy)acetamide can be summarized as follows:

- Molecular Formula : C_{13}H_{17}N_{1}O_{2}

- Molecular Weight : 219.28 g/mol

The structural components include:

- A pyrrole ring , which is known for its role in various biological systems.

- An o-tolyloxy group , which may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures often possess antimicrobial properties. For instance, derivatives of pyrrole have been studied for their effectiveness against bacterial and fungal strains. The potential for N-(3-(1H-pyrrol-1-yl)propyl)-2-(o-tolyloxy)acetamide to exhibit antimicrobial activity could be evaluated through in vitro assays against common pathogens.

Anticancer Properties

Pyrrole-containing compounds are frequently investigated for anticancer properties. Studies have shown that certain pyrrole derivatives inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The mechanism usually involves the modulation of signaling pathways related to cell growth and survival.

Anti-inflammatory Effects

Compounds structurally related to N-(3-(1H-pyrrol-1-yl)propyl)-2-(o-tolyloxy)acetamide have also been reported to exhibit anti-inflammatory effects. These effects may result from the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory processes.

Table 1: Summary of Biological Activities of Pyrrole Derivatives

Synthetic Routes and Applications

The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-2-(o-tolyloxy)acetamide typically involves several steps:

- Formation of the Pyrrole Ring : Achieved through methods like the Paal-Knorr synthesis.

- Alkylation : The pyrrole ring is alkylated using propyl halides.

- Introduction of the o-Tolyloxy Group : This is done via reaction with o-tolyl alcohol.

- Formation of the Acetamide Group : Acetic anhydride or acetyl chloride is used in this final step.

Future Research Directions

Given the promising biological activities associated with similar compounds, further research on N-(3-(1H-pyrrol-1-yl)propyl)-2-(o-tolyloxy)acetamide is warranted. Potential areas for exploration include:

- Detailed pharmacological studies to elucidate specific mechanisms of action.

- In vivo studies to assess therapeutic efficacy and safety profiles.

- Structure-activity relationship (SAR) studies to optimize biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。